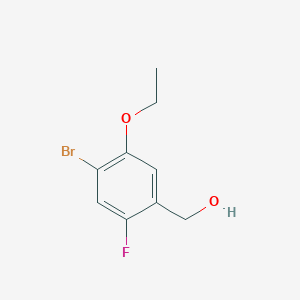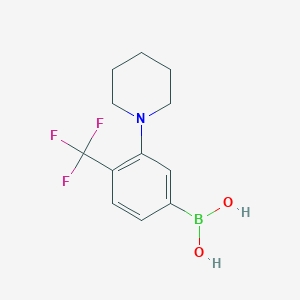
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound features a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(Piperidin-1-yl)-4-(trifluoromethyl)aniline, is brominated to form 3-(Piperidin-1-yl)-4-(trifluoromethyl)bromobenzene.
Borylation Reaction: The aryl bromide intermediate undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic acid can hydrolyze under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Phenolic derivatives.
科学的研究の応用
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Lacks the piperidine group, which may affect its reactivity and binding properties.
3-(Piperidin-1-yl)phenylboronic Acid: Lacks the trifluoromethyl group, which may influence its chemical stability and reactivity.
Uniqueness
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which enhance its reactivity and binding properties. These structural features make it a valuable compound in various chemical and biological applications.
特性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC名 |
[3-piperidin-1-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-4-9(13(18)19)8-11(10)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2 |
InChIキー |
KZTWQXCDJMCLPF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)N2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


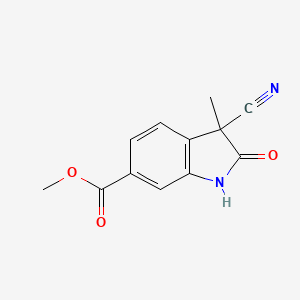
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
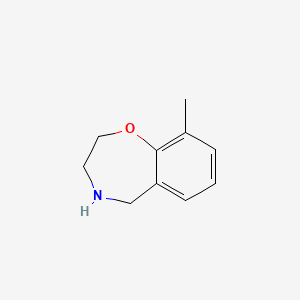
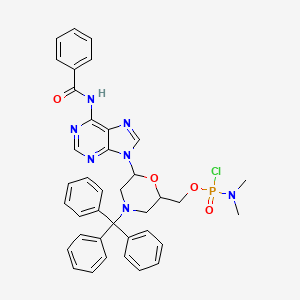
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
